molecular formula C15H17NO6 B13848614 Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate(Mixture of Diastereomers)

Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate(Mixture of Diastereomers)

Cat. No.: B13848614
M. Wt: 307.30 g/mol
InChI Key: IGYWMUXDOGAFHQ-UHFFFAOYSA-N
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Description

Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate (Mixture of Diastereomers) is a complex organic compound with a unique structure It features a cyclohexane ring substituted with various functional groups, including a nitrophenyl group, a hydroxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with a suitable cyclohexanone derivative under basic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired diastereomeric mixture is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and ester groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-Hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexanecarboxylate is unique due to its specific combination of functional groups and its ability to form a mixture of diastereomers

Properties

Molecular Formula

C15H17NO6

Molecular Weight

307.30 g/mol

IUPAC Name

methyl 4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C15H17NO6/c1-15(19)7-11(13(12(17)8-15)14(18)22-2)9-4-3-5-10(6-9)16(20)21/h3-6,11,13,19H,7-8H2,1-2H3

InChI Key

IGYWMUXDOGAFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(C(=O)C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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